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molecular formula C6H15NO2 B1333507 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol CAS No. 70787-40-5

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol

Cat. No. B1333507
M. Wt: 133.19 g/mol
InChI Key: GRLBHPWORYJVEH-UHFFFAOYSA-N
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Patent
US08178491B2

Procedure details

2-(2-Hydroxy-ethylamino)-2-methyl-propan-1-ol was prepared from 2-amino-2-methyl-propan-1-ol following a modified procedure from Cottle et al. J. Chem. Soc. 1946, 289. To a solution of 2-amino-2-methyl-propan-1-ol (250 mL, 2.61 mol, 1.76 equiv.) in H2O (400 mL) at −5° C. (external temperature, NaCl/ice bath) was added ethylene oxide (65.25 g, 1.48 mol, condensed at −78° C.). The solution was stirred over 16 hours, during which time the temperature warmed to room temperature. The H2O was removed in vacuo and the remaining 2-amino-2-methyl-propan-1-ol was distilled. The crude residue was dissolved in boiling EtOAc and precipitated with the addition of hexanes to provide 2-(2-Hydroxy-ethylamino)-2-methyl-propan-1-ol (145.5 g, 74%) as colorless crystals. LC/MS found 134.03 (M++H, C6H16NO2 requires 134.12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.25 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH2:7]1[O:9][CH2:8]1>O>[OH:9][CH2:8][CH2:7][NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
NC(CO)(C)C
Name
NaCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.25 g
Type
reactant
Smiles
C1CO1
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred over 16 hours, during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The H2O was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the remaining 2-amino-2-methyl-propan-1-ol was distilled
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved
CUSTOM
Type
CUSTOM
Details
precipitated with the addition of hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCNC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 145.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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